molecular formula C7H12F3N B1481969 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine CAS No. 1936245-73-6

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine

Cat. No. B1481969
CAS RN: 1936245-73-6
M. Wt: 167.17 g/mol
InChI Key: MFXVQMQNQRCXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine, abbreviated as DMCBA, is a cyclic amine that has been studied for its potential applications in chemical synthesis and scientific research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 167.5 °C. DMCBA has been studied for its ability to act as a catalyst for various reactions, as well as for its potential pharmaceutical and biochemical applications.

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Analogues

Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, have been synthesized. This process involved transforming the acid moiety into the trifluoromethyl group, indicating the compound's utility in creating specialized chemical structures (Radchenko et al., 2009).

Synthesis of Cyclobutyl Analogs of Nucleosides

1-Amino-3,3-bis(benzyloxymethyl)cyclobutane led to the creation of new cyclobutyl analogs of adenosine and guanosine. These compounds were explored for potential antiviral properties, though they showed no activity against HSV-1, HCMV, and HIV in cell culture (Boumchita et al., 1990).

Reactivity of Cyclobutane Moiety

The reactivity of cyclobutane moieties in certain derivatives, such as 1,3-dimethyl-5-methylenebarbituric acid dimer, was studied, leading to the preparation of new derivatives. This indicates the compound's relevance in creating diverse chemical derivatives (Sweidan et al., 2017).

Diastereo- and Enantioselective Synthesis

The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination was researched. This method is significant for producing biologically active compounds with multiple substituents and stereocenters, demonstrating the compound's potential in complex molecular syntheses (Feng et al., 2019).

Study of Cyclobutane Group

The general properties, syntheses, and preparative methods of the cyclobutane group of compounds, including the 3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine, were discussed. This research provides insights into the stability and reactivity of cyclobutane structures, crucial for their application in various scientific research fields (Uff, 1964).

Intramolecular Amination of Cyclopropylmethyl Cation

Research on intramolecular amination products of cyclobutyl or cyclopropylmethyl carbenium ion, derived from bis(trichloroacetimidoyloxymethyl)cyclopropanes, showed the ability to form trans-cyclobutane derivatives. This indicates the compound's use in generating specific molecular structures (Skvorcova et al., 2017).

properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5(2)3-6(11,4-5)7(8,9)10/h3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXVQMQNQRCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 2
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 3
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 4
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 5
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 6
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.